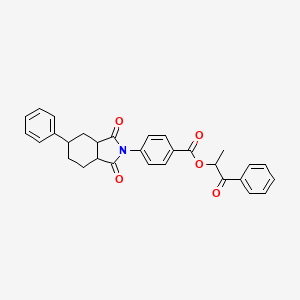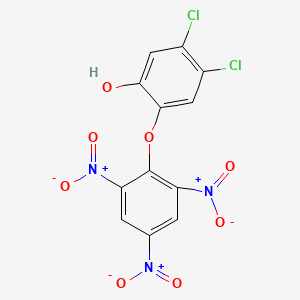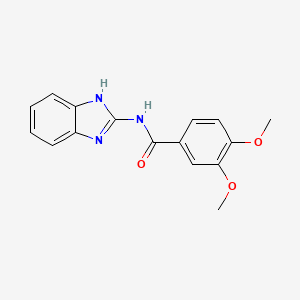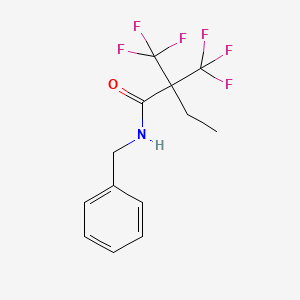![molecular formula C20H31N3O8 B12464210 1-[Bis(2-hydroxyethyl)amino]-3-(4-ethylphenoxy)propan-2-ol; dihydroorotic acid](/img/structure/B12464210.png)
1-[Bis(2-hydroxyethyl)amino]-3-(4-ethylphenoxy)propan-2-ol; dihydroorotic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Bis(2-hydroxyethyl)amino]-3-(4-ethylphenoxy)propan-2-ol; dihydroorotic acid is a compound with a complex structure that combines both organic and inorganic elements
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Bis(2-hydroxyethyl)amino]-3-(4-ethylphenoxy)propan-2-ol involves multiple steps. One common method includes the reaction of 4-ethylphenol with epichlorohydrin to form 4-ethylphenoxypropanol. This intermediate is then reacted with diethanolamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1-[Bis(2-hydroxyethyl)amino]-3-(4-ethylphenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acids are commonly used under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
1-[Bis(2-hydroxyethyl)amino]-3-(4-ethylphenoxy)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a component in buffer solutions.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-[Bis(2-hydroxyethyl)amino]-3-(4-ethylphenoxy)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to changes in the conformation and function of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-[Bis(2-hydroxyethyl)amino]-2-propanol: Similar in structure but lacks the ethylphenoxy group.
Diethanolamine: Contains the bis(2-hydroxyethyl)amino group but lacks the propanol and ethylphenoxy components.
Uniqueness
1-[Bis(2-hydroxyethyl)amino]-3-(4-ethylphenoxy)propan-2-ol is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in fields requiring precise chemical interactions.
Propiedades
Fórmula molecular |
C20H31N3O8 |
|---|---|
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
1-[bis(2-hydroxyethyl)amino]-3-(4-ethylphenoxy)propan-2-ol;2,6-dioxo-1,3-diazinane-4-carboxylic acid |
InChI |
InChI=1S/C15H25NO4.C5H6N2O4/c1-2-13-3-5-15(6-4-13)20-12-14(19)11-16(7-9-17)8-10-18;8-3-1-2(4(9)10)6-5(11)7-3/h3-6,14,17-19H,2,7-12H2,1H3;2H,1H2,(H,9,10)(H2,6,7,8,11) |
Clave InChI |
JWYRBRRWIXSXMX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)OCC(CN(CCO)CCO)O.C1C(NC(=O)NC1=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-[4-(2-Ethoxy-2-oxoethoxy)phenyl]acrylic acid](/img/structure/B12464127.png)


![4-[(4-aminophenyl)sulfanyl]-1-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B12464133.png)
![N-(4-bromo-3-chloro-2-methylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12464140.png)

![(4aR,8aS,9S)-4a-[tert-butyl(dimethyl)silyl]oxy-9-(diethylamino)-3-phenylmethoxy-8a,9-dihydro-8H-benzo[f][1,2]benzoxazole-4,5-dione](/img/structure/B12464161.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12464167.png)
![3,5-Bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one](/img/structure/B12464186.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B12464187.png)

![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)alaninamide](/img/structure/B12464202.png)

![ethyl 3,3,3-trifluoro-N-{[(4-fluorobenzyl)oxy]carbonyl}-2-(4-fluorophenyl)alaninate](/img/structure/B12464229.png)
